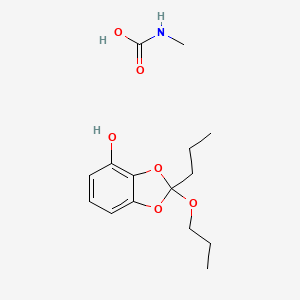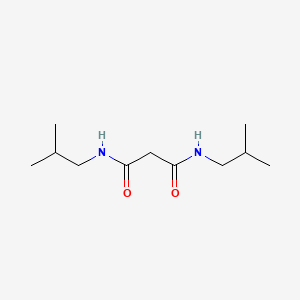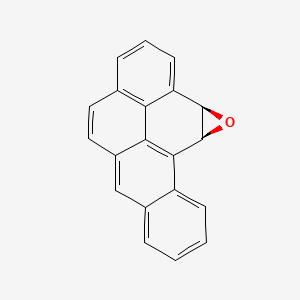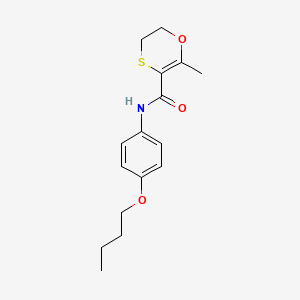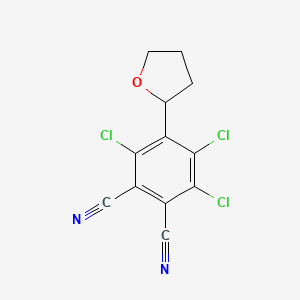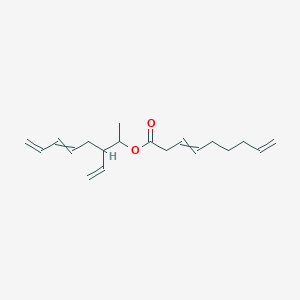
3-Ethenylocta-5,7-dien-2-YL nona-3,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double bonds and a complex carbon chain, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate typically involves a series of organic reactions. The process may include the use of catalysts and specific reaction conditions to ensure the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow processes, with stringent quality control measures in place .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate include other dienoates and compounds with multiple double bonds, such as:
- This compound analogs
- Other polyunsaturated esters
- Compounds with similar carbon chain structures .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59479-67-3 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-ethenylocta-5,7-dien-2-yl nona-3,8-dienoate |
InChI |
InChI=1S/C19H28O2/c1-5-8-10-11-12-14-16-19(20)21-17(4)18(7-3)15-13-9-6-2/h5-7,9,12-14,17-18H,1-3,8,10-11,15-16H2,4H3 |
InChI-Schlüssel |
GQURRQBVMQWXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC=CC=C)C=C)OC(=O)CC=CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


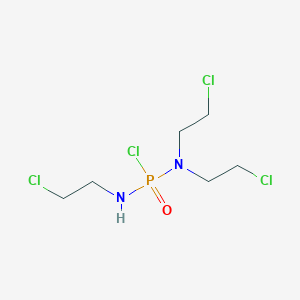
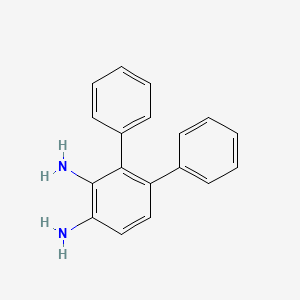
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
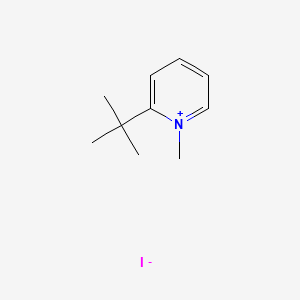
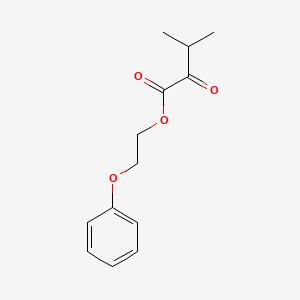


![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
